molecular formula C9H5BrN2O2 B152763 8-Bromo-5-nitroisoquinoline CAS No. 252861-41-9

8-Bromo-5-nitroisoquinoline

Cat. No. B152763
M. Wt: 253.05 g/mol
InChI Key: BCQCHGICDSWPJK-UHFFFAOYSA-N
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Description

8-Bromo-5-nitroisoquinoline is a compound that is part of the isoquinoline family, characterized by the presence of a nitro group at the 5-position and a bromine atom at the 8-position of the isoquinoline ring system. This structure is a key intermediate in the synthesis of various pharmacologically active compounds and can be further functionalized to produce a wide range of derivatives with potential biological activities.

Synthesis Analysis

The synthesis of 8-Bromo-5-nitroisoquinoline derivatives can be achieved through a multi-step process starting from 8-hydroxyquinoline. The process involves electrophilic bromination, which introduces a bromine atom into the isoquinoline ring. The use of N-Bromosuccinimide is a common reagent for this purpose, leading to the formation of 5-Bromoisoquinoline, which can then be further nitrated to produce 5-Bromo-8-nitroisoquinoline . Additionally, a novel approach to synthesize C-8-brominated tetrahydroquinolines involves a stereospecific [3 + 3]-annulation of donor-acceptor cyclopropanes with nitrosoarenes, which can be conducted under mild conditions and offers a pathway to structurally diverse compounds .

Molecular Structure Analysis

The molecular structure of 8-Bromo-5-nitroisoquinoline consists of a heterocyclic isoquinoline core with a nitro group and a bromine atom as substituents. The positioning of these groups is crucial for the chemical reactivity and the potential biological activity of the compound. The presence of these electron-withdrawing groups can influence the electronic distribution within the molecule, which is important for its interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of 8-Bromo-5-nitroisoquinoline allows for further functionalization. For instance, the amino group can be introduced at the 5-position of the isoquinoline ring, leading to the formation of 5-amino-7-bromoquinolin-8-ol derivatives. These derivatives can then react with various sulfonylchlorides to produce sulfonate derivatives in a chemoselective manner . Such transformations are significant as they open the door to a wide array of chemical entities with potential pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-Bromo-5-nitroisoquinoline and its derivatives are influenced by the presence of the nitro and bromo substituents. These groups can affect the compound's solubility, stability, and reactivity. The bromine atom, being a good leaving group, can participate in further chemical reactions, such as cross-coupling, to create more complex molecules. The nitro group can be reduced to an amino group, which can then be used for the synthesis of sulfonate derivatives, as mentioned earlier. These derivatives have been evaluated for their antimicrobial activities and have shown potent antibacterial and antifungal activities compared to standard drugs .

Scientific Research Applications

  • Pharmaceutical Synthesis

    • 8-Bromo-5-nitroisoquinoline is a key intermediate in the synthesis of pharmaceutical compounds . The specific methods of application or experimental procedures are not detailed, but typically involve chemical reactions under controlled conditions. The outcomes of these processes are new pharmaceutical compounds, the properties and effectiveness of which would be determined through further testing and analysis .
  • Chemical Research

    • This compound is also used in chemical research, particularly in the study of heterocyclic compounds . The methods of application in this field would involve using the compound in various chemical reactions to study its properties and behavior. The outcomes of such research could lead to new understandings of the compound and its potential uses .
  • Patent Applications

    • “8-Bromo-5-nitroisoquinoline” is mentioned in several patents . These patents often involve the synthesis of new compounds, where “8-Bromo-5-nitroisoquinoline” could be used as an intermediate or a reactant . The specific methods of application or experimental procedures would be detailed in the individual patents .
  • Chemical Education

    • “8-Bromo-5-nitroisoquinoline” could be used in educational settings, such as university laboratories, to demonstrate certain chemical reactions or synthetic processes . The specific methods of application would depend on the educational goals and safety protocols of the institution .
  • Chemical Suppliers

    • Chemical suppliers often sell “8-Bromo-5-nitroisoquinoline” for use in various research and industrial applications . The specific methods of application would depend on the needs of the purchaser .
  • Chemical Databases

    • “8-Bromo-5-nitroisoquinoline” is listed in various chemical databases . These databases often provide information on the compound’s properties, which could be useful in various scientific research applications .

Safety And Hazards

When handling 8-Bromo-5-nitroisoquinoline, it is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

8-bromo-5-nitroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c10-8-1-2-9(12(13)14)6-3-4-11-5-7(6)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQCHGICDSWPJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NC=CC2=C1[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593222
Record name 8-Bromo-5-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-5-nitroisoquinoline

CAS RN

252861-41-9
Record name 8-Bromo-5-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Bromo-5-nitroisoquinoline
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